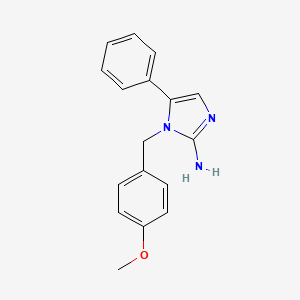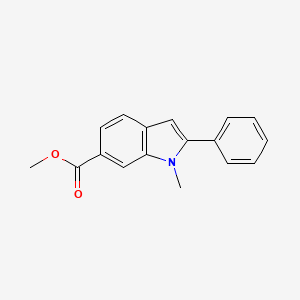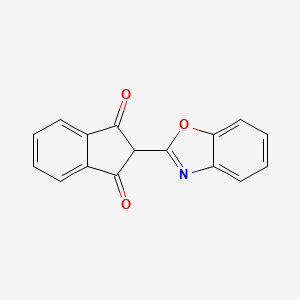![molecular formula C12H11F3O4 B14190863 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- CAS No. 851547-53-0](/img/structure/B14190863.png)
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- is a synthetic organic compound characterized by the presence of an acetyloxy group and a trifluoromethoxyphenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- typically involves the acylation of 3-[4-(trifluoromethoxy)phenyl]-2-propanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets, leading to distinct biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, 1-[4-(trifluoromethoxy)phenyl]-: Lacks the acetyloxy group, resulting in different chemical reactivity and biological activity.
1-Propanone, 1-[2-ethyl-4-(trifluoromethoxy)phenyl]-: Contains an ethyl group instead of an acetyloxy group, leading to variations in its chemical and physical properties.
Uniqueness
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of both the acetyloxy and trifluoromethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
851547-53-0 |
|---|---|
Fórmula molecular |
C12H11F3O4 |
Peso molecular |
276.21 g/mol |
Nombre IUPAC |
[2-oxo-3-[4-(trifluoromethoxy)phenyl]propyl] acetate |
InChI |
InChI=1S/C12H11F3O4/c1-8(16)18-7-10(17)6-9-2-4-11(5-3-9)19-12(13,14)15/h2-5H,6-7H2,1H3 |
Clave InChI |
OVSDSHKIDXWMEP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


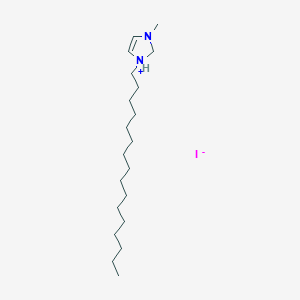
![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)
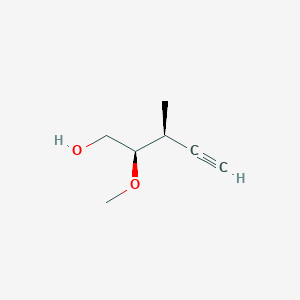

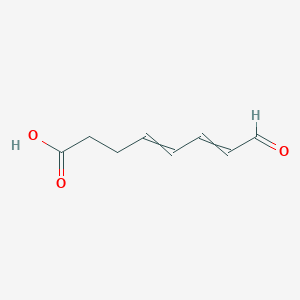

![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
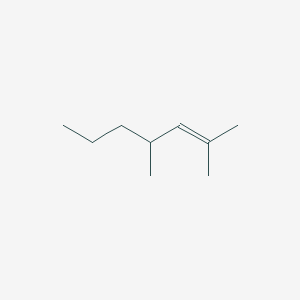
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
